
3-(3-Bromophenyl)-2,2-difluoropropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-ブロモフェニル)-2,2-ジフルオロプロパン酸は、フェニル環に臭素原子が結合し、さらにアルファ位に2つのフッ素原子を持つプロパン酸部分に結合した有機化合物です。
準備方法
合成経路と反応条件
3-(3-ブロモフェニル)-2,2-ジフルオロプロパン酸の合成には、通常、複数のステップが関与します。一般的な方法の1つは、3-ブロモフェニルプロパン酸などの適切な前駆体の臭素化から始まります。
工業生産方法
この化合物の工業生産には、高収率と純度を確保するために最適化された反応条件が関与する場合があります。これには、効率的な触媒の使用、温度制御、再結晶やクロマトグラフィーなどの精製技術による目的物の単離が含まれます。
化学反応の分析
反応の種類
3-(3-ブロモフェニル)-2,2-ジフルオロプロパン酸は、次のようなさまざまな化学反応を起こす可能性があります。
置換反応: 臭素原子は置換反応で他の求核試薬に置き換えることができます。
酸化と還元: この化合物は酸化還元反応に関与し、臭素またはフッ素原子の酸化状態を変更することができます。
カップリング反応: スズキ・ミヤうらカップリングなどのカップリング反応で使用して、炭素-炭素結合を形成することができます。
一般的な試薬と条件
置換: アセトン中のヨウ化ナトリウム (NaI) などの試薬は、ハロゲン交換を促進することができます。
酸化: 過マンガン酸カリウム (KMnO4) などの酸化剤を使用することができます。
カップリング: パラジウム触媒とボロン酸は、スズキ・ミヤうらカップリング反応で一般的に使用されます。
主要な生成物
形成される主要な生成物は、特定の反応によって異なります。たとえば、置換反応では、臭素原子はヨウ素原子に置き換わり、3-(3-ヨードフェニル)-2,2-ジフルオロプロパン酸が生成される可能性があります。
科学研究への応用
3-(3-ブロモフェニル)-2,2-ジフルオロプロパン酸は、科学研究でさまざまな用途があります。
化学: より複雑な有機分子の合成の中間体として使用されます。
生物学: この化合物は、酵素阻害に関する研究や生化学アッセイにおけるプローブとして使用することができます。
工業: 特定の特性を持つ特殊化学薬品や材料の生産に使用することができます。
科学的研究の応用
3-(3-Bromophenyl)-2,2-difluoropropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
3-(3-ブロモフェニル)-2,2-ジフルオロプロパン酸がその効果を発揮するメカニズムは、分子標的との相互作用によって異なります。臭素とフッ素原子の存在は、化合物の反応性と酵素や受容体への結合親和性に影響を与える可能性があります。これらの相互作用は生化学経路を調節し、目的の治療的または産業的成果につながる可能性があります。
類似の化合物との比較
類似の化合物
3-(3-ブロモフェニル)プロパン酸: フッ素原子が欠如しており、化学的性質と反応性が異なります。
3-(3-ヨードフェニル)-2,2-ジフルオロプロパン酸: 構造は似ていますが、臭素の代わりにヨウ素を使用しており、反応性と用途に影響を与える可能性があります。
独自性
3-(3-ブロモフェニル)-2,2-ジフルオロプロパン酸は、臭素とフッ素原子の組み合わせにより、独特の化学的性質を有しているため、独自性があります。この特性により、これらの特性が有利となる特定の合成用途や研究において、価値のあるものとなっています。
類似化合物との比較
Similar Compounds
3-(3-Bromophenyl)propanoic acid: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
3-(3-Iodophenyl)-2,2-difluoropropanoic acid: Similar structure but with iodine instead of bromine, which can affect its reactivity and applications.
Uniqueness
3-(3-Bromophenyl)-2,2-difluoropropanoic acid is unique due to the combination of bromine and fluorine atoms, which confer distinct chemical properties. This makes it valuable in specific synthetic applications and research studies where these properties are advantageous.
特性
分子式 |
C9H7BrF2O2 |
|---|---|
分子量 |
265.05 g/mol |
IUPAC名 |
3-(3-bromophenyl)-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C9H7BrF2O2/c10-7-3-1-2-6(4-7)5-9(11,12)8(13)14/h1-4H,5H2,(H,13,14) |
InChIキー |
OIVNYWWRVWLPNS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)CC(C(=O)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


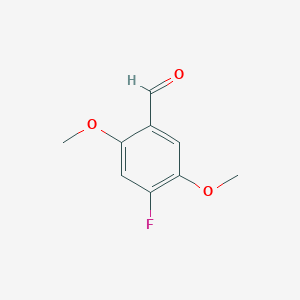
![Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B12292652.png)
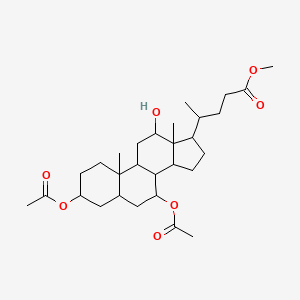
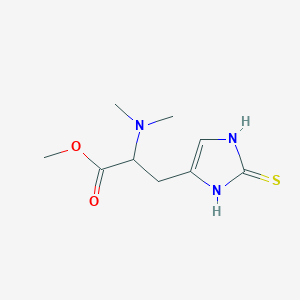
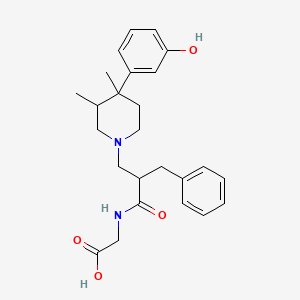
![4-(Hydroxymethyl)-5,5-dimethyl-3-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one](/img/structure/B12292683.png)
![Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B12292684.png)
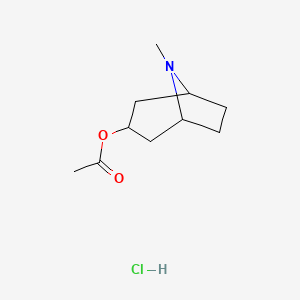
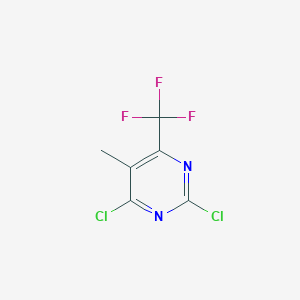

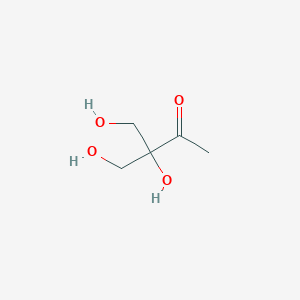
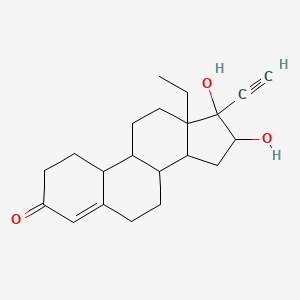
![Sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate](/img/structure/B12292717.png)

